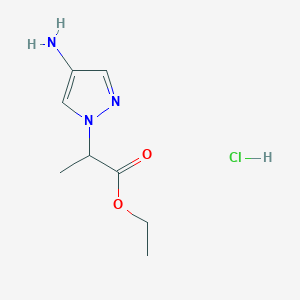

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUWWIRMESEUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Pivotal Scaffold in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a comprehensive technical overview of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the realm of kinase inhibition for therapeutic intervention.

Introduction: The Prominence of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The title compound, this compound, is a functionalized pyrazole derivative that holds considerable promise as a versatile intermediate and a potential pharmacophore in its own right.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source |

| Molecular Formula | C₈H₁₃N₃O₂ · HCl | Calculated |

| Molecular Weight | 219.67 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid. | Based on related amino-pyrazole esters.[3] |

| Melting Point | Expected to be in the range of 150-200 °C. | Amine hydrochlorides of similar molecular weight are typically crystalline solids with relatively high melting points. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally imparts aqueous solubility. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic features based on known data for analogous structures.[1][4][5]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.5-8.0 (s, 1H, pyrazole C5-H)

-

δ 6.0-6.5 (s, 1H, pyrazole C3-H)

-

δ 5.0-5.5 (br s, 3H, -NH₃⁺)

-

δ 4.8-5.0 (q, J = 7.2 Hz, 1H, -CH(CH₃)-)

-

δ 4.1-4.3 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

-

δ 1.6-1.8 (d, J = 7.2 Hz, 3H, -CH(CH₃)-)

-

δ 1.1-1.3 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~170 (-C=O)

-

δ ~140 (pyrazole C5)

-

δ ~135 (pyrazole C4-NH₃⁺)

-

δ ~100 (pyrazole C3)

-

δ ~61 (-O-CH₂)

-

δ ~55 (-CH(CH₃)-)

-

δ ~18 (-CH(CH₃))

-

δ ~14 (-O-CH₂-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretch of NH₃⁺)

-

~3100-3000 (C-H aromatic stretch)

-

~2900-2800 (C-H aliphatic stretch)

-

~1730 (C=O ester stretch)

-

~1620 (N-H bend)

-

~1550 (C=N and C=C ring stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺ = 184.1135 (for the free base)

-

Synthesis and Reaction Chemistry

A plausible synthetic route to this compound can be conceptualized based on established pyrazole synthesis methodologies.[6] A potential pathway is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (C)

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.

Step 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (D)

-

Dissolve ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.

Step 3: Formation of the Hydrochloride Salt (E)

-

Dissolve the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.

-

A precipitate should form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrazole scaffold is a key component in numerous clinically approved kinase inhibitors.[2] The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors.

Logical Framework for Kinase Inhibitor Design

Caption: Strategic functionalization of the core scaffold for generating a kinase inhibitor library.

The primary amino group at the C4 position of the pyrazole ring serves as a crucial handle for introducing diversity. Through standard amide bond formation, sulfonylation, or reductive amination, a wide array of substituents can be appended. These modifications can be designed to target the hinge region of a kinase's ATP-binding pocket, a common strategy in kinase inhibitor design.[7]

Furthermore, the ethyl propanoate side chain at the N1 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse set of amides, which can explore other regions of the ATP-binding site or modulate the compound's physicochemical properties, such as solubility and cell permeability.

The stereocenter in the propanoate moiety also introduces an element of three-dimensionality, which can be exploited for achieving selective interactions with the target kinase.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[3]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its functionalized pyrazole core provides multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particular emphasis on protein kinases. While specific experimental data for this compound is limited, this guide provides a robust framework based on the known chemistry of related pyrazole derivatives, offering valuable insights for researchers in the field.

References

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]

-

Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(15), 3452. [Link]

-

Nawaz, H., et al. (2012). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]

-

Dong, W. J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). ethyl 2-(1H-pyrazol-5-ylmethylamino)propanoate. Retrieved January 19, 2026, from [Link]

-

Krayushkin, M. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1357–1366. [Link]

-

Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(3), 2416–2434. [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(2), 333-338. [Link]

-

Zhang, G., et al. (2020). 5-Amino-4-carbamoyl-pyrazole Compounds as Selective and Irreversible t790m over wt-egfr Kinase Inhibitors and Use Thereof. Molecules, 25(11), 2577. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

Alam, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

-

Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. International Journal of Materials, Mechanics and Manufacturing, 1(1), 1-5. [Link]

-

El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1376. [Link]

-

ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, anticancer, and antiviral agents.[1][2] The aminopyrazole chemotype, in particular, serves as a versatile framework for developing highly specific ligands for enzymes and receptors, such as kinases, which are pivotal targets in oncology and immunology.[3][4] This guide focuses on a specific, functionalized aminopyrazole derivative, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a compound poised as a valuable building block for the synthesis of novel therapeutic agents. While a dedicated CAS number for the hydrochloride salt is not widely indexed, the free base is documented, and the salt form is available from specialized suppliers, underscoring its relevance in contemporary research and development.[5]

Physicochemical and Structural Characteristics

The hydrochloride salt of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate presents as a stable, crystalline solid, enhancing its shelf-life and utility in multi-step synthetic protocols. The core structure features a 4-aminopyrazole nucleus N-1 substituted with an ethyl propanoate moiety, a combination that offers multiple points for further chemical elaboration.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₄ClN₃O₂ (Hydrochloride Salt) | Calculated |

| C₈H₁₃N₃O₂ (Free Base) | ||

| Molecular Weight | 219.66 g/mol (Hydrochloride Salt) | Calculated |

| 183.21 g/mol (Free Base) | ||

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Predicted |

| MDL Number | MFCD08558264 (Free Base) |

Synthesis and Mechanistic Insights

The synthesis of N-substituted pyrazoles is a well-established field, offering several strategic pathways. For ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, a logical and efficient approach involves the N-alkylation of a protected 4-aminopyrazole precursor, followed by deprotection. This strategy ensures regioselective alkylation at the N-1 position, a common challenge in pyrazole chemistry.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-stage process, starting from a readily available 4-nitropyrazole, proceeding through a key N-alkylation step, and concluding with the reduction of the nitro group to the target amine.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 5. mgr.ymilab.com [mgr.ymilab.com]

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 2-(4-Amino-1H-pyrazol-1-yl)propanoate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this exact molecule is not widely available in public databases, this paper will establish its physicochemical properties based on its chemical structure and detail a robust, scientifically-grounded approach to its synthesis, characterization, and potential applications by drawing upon established methodologies for the versatile 4-aminopyrazole scaffold.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules.[2] Among pyrazole derivatives, those bearing an amino group at the C4 position (4-aminopyrazoles) have emerged as particularly valuable frameworks for targeting a range of biological entities, most notably protein kinases.[1][3]

The functionalization of the N1 position of the 4-aminopyrazole ring with various side chains allows for the precise tuning of a compound's steric and electronic properties, enabling the optimization of its binding affinity and selectivity for specific biological targets. The title compound, this compound, incorporates a chiral propanoate ester side chain, which introduces a stereocenter and additional points for potential molecular interactions, making it a valuable building block for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound would require laboratory analysis. However, its key molecular attributes can be calculated from its structure.

Chemical Structure and Molecular Formula

The chemical structure of the free base, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, consists of a 4-aminopyrazole ring N-alkylated at the 1-position with an ethyl 2-propanoate group. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the amino group or the N2 atom of the pyrazole ring.

-

Free Base Formula: C₈H₁₄N₃O₂

-

Hydrochloride Salt Formula: C₈H₁₅ClN₃O₂

Molecular Weight

Based on the molecular formula, the calculated molecular weights are presented in Table 1.

| Property | Value ( g/mol ) |

| Molecular Weight (Free Base) | 184.22 |

| Molecular Weight (HCl Salt) | 220.68 |

| Table 1: Calculated Molecular Weights |

Synthesis and Characterization

A robust and logical synthetic route to this compound can be designed based on well-established methodologies for the synthesis of N-alkyl-4-aminopyrazoles.[4] The proposed synthesis involves a two-step process starting from the commercially available 4-nitropyrazole.

Synthetic Pathway

The overall synthetic strategy is depicted below. The key steps are the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.

-

Rationale: The N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers. The choice of solvent and base can influence the regioselectivity.[5] For 4-substituted pyrazoles, alkylation often favors the N1 position.

Step 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (Free Base)

-

Dissolve the ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) from Step 1 in ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10% w/w).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate, which can be used in the next step without further purification.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[4]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate will form. Continue the addition until no further precipitation is observed.

-

Stir the suspension at room temperature for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the amino group protons, and the protons of the ethyl 2-propanoate side chain with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (C₈H₁₄N₃O₂) should be observed. |

| Elemental Analysis | The percentage composition of C, H, N, and Cl should be in close agreement with the calculated values for C₈H₁₅ClN₃O₂. |

| Table 2: Analytical Characterization Methods |

Applications in Drug Discovery

The 4-aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors.[3][6] The amino group at the C4 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N1 substituent, in this case, the ethyl propanoate group, extends into the solvent-exposed region or can be designed to interact with other pockets of the active site, thereby influencing potency and selectivity.

Potential as Kinase Inhibitors

Derivatives of 4-aminopyrazole have shown potent inhibitory activity against several important kinase families, including:

-

Janus Kinases (JAKs): These are critical mediators of cytokine signaling and are implicated in inflammatory diseases and cancers.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[6]

The title compound can serve as a valuable starting point or intermediate for the synthesis of more complex molecules targeting these and other kinases. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Caption: Workflow for the utilization of the title compound in lead discovery.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, this guide has provided a robust framework for its synthesis, characterization, and application based on established chemical principles and the known importance of the 4-aminopyrazole scaffold. Its utility as a versatile building block for the creation of libraries of potential kinase inhibitors makes it a compound of high interest for researchers engaged in the discovery and development of novel therapeutics.

References

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016. [3]

-

Biologically active 4‐aminopyrazole derivatives. ResearchGate, N.D.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023. [2]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 2023. [1]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 2020. [6]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate, 2011. [4]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2021. [5]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance, with the pyrazole scaffold being a recurring motif in a multitude of pharmacologically active agents. The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy. This guide provides an in-depth, technically-focused walkthrough of the structural elucidation of a novel pyrazole derivative, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.

This document is intended for researchers, scientists, and professionals in drug development. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. We will delve into the "why" behind experimental choices, ensuring that each analytical step is part of a self-validating system. The methodologies described are grounded in established spectroscopic principles, with in-text citations linking to authoritative sources to substantiate key claims.

Logical Workflow for Structure Elucidation

The structural elucidation of a novel compound is a systematic process of piecing together molecular fragments. Our approach for this compound will follow a multi-pronged strategy, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Caption: Workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Experience: The first step in elucidating the structure of an unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. For this compound, ESI in positive ion mode is ideal, as the amino group is readily protonated.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Expected Results and Interpretation:

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound. The hydrochloride salt will typically dissociate in the ESI source, and the chloride ion is not usually observed in positive ion mode.[1]

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₈H₁₄N₄O₂ |

| Exact Mass (Free Base) | 198.1117 |

| Observed [M+H]⁺ | 199.1195 |

The observation of a peak at m/z 199.1195 with high mass accuracy would confirm the molecular formula of the free base as C₈H₁₄N₄O₂.

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural components suggested by the molecular formula.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorptions and Interpretation:

The IR spectrum will provide crucial evidence for the presence of the amino, ester, and pyrazole functionalities.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3300-3500 | N-H stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. A primary amine will typically show two bands in this region.[2] |

| ~2400-3200 (broad) | N⁺-H stretch | Ammonium Salt | A broad absorption in this region is characteristic of the N-H stretch in an ammonium salt, providing initial evidence for the hydrochloride form.[3] |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption here is indicative of a saturated ester carbonyl group.[4] |

| ~1640 | C=N, C=C stretch | Pyrazole Ring | Confirms the presence of the aromatic pyrazole ring. |

| ~1200-1300 | C-O stretch | Ester | A strong band confirming the C-O single bond of the ester.[4] |

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, we can piece together the complete molecular structure. For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.[5]

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the hydrochloride salt and allows for the observation of exchangeable protons (e.g., from -NH₃⁺).[6]

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-5 (pyrazole) | Aromatic proton on the pyrazole ring. |

| ~6.0 | s | 1H | H-3 (pyrazole) | Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen. |

| ~5.0 | q | 1H | CH (propanoate) | Methine proton adjacent to the chiral center and the pyrazole nitrogen. |

| ~4.1 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, adjacent to the oxygen. |

| ~1.8 | d | 3H | CH₃ (propanoate) | Methyl group on the chiral center, coupled to the methine proton. |

| ~1.2 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester. |

| ~8.0-9.0 (broad) | br s | 3H | -NH₃⁺ | Exchangeable protons of the protonated amino group. The broadness and downfield shift are characteristic of an ammonium salt.[6][7] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (ester) | Carbonyl carbon of the ester. |

| ~140 | C-4 (pyrazole) | Carbon bearing the amino group. |

| ~135 | C-5 (pyrazole) | Aromatic carbon in the pyrazole ring. |

| ~100 | C-3 (pyrazole) | Aromatic carbon in the pyrazole ring. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~55 | CH (propanoate) | Methine carbon of the propanoate group. |

| ~18 | CH₃ (propanoate) | Methyl carbon of the propanoate group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.

Caption: Role of 2D NMR experiments in assembling the molecular structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between:

-

The methine proton (~5.0 ppm) and the adjacent methyl protons (~1.8 ppm) of the propanoate group.

-

The methylene protons (~4.1 ppm) and the methyl protons (~1.2 ppm) of the ethyl ester group.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8] This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away.[8][9] Key expected correlations include:

-

The methine proton of the propanoate group (~5.0 ppm) to the C-5 carbon of the pyrazole ring, confirming the point of attachment.

-

The same methine proton to the carbonyl carbon of the ester.

-

The pyrazole ring protons (H-3 and H-5) to the other carbons within the pyrazole ring, confirming their positions.

-

The methylene protons of the ethyl ester (~4.1 ppm) to the ester carbonyl carbon.

-

Part 3: Final Confirmation and Conclusion

The combination of MS, IR, and 1D/2D NMR data provides a comprehensive and self-validating picture of the molecule's structure. The MS data establishes the molecular formula, the IR data confirms the presence of key functional groups, and the NMR data meticulously maps out the connectivity of the atoms.

The downfield chemical shift and broadness of the -NH₃⁺ signal in the ¹H NMR spectrum, coupled with the characteristic broad N⁺-H stretch in the IR spectrum, provide strong evidence for the presence of the hydrochloride salt.[3][6] The protonation is expected to occur at the most basic site, which is the 4-amino group.

Through this systematic and multi-technique approach, the structure of this compound can be elucidated with a high degree of confidence. This rigorous structural verification is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and pharmacological studies.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental SSNMR and calculated 15 N chemical shifts of NH-pyrazoles. Retrieved from [Link]

- Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9479-9501.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

- Royal Society of Chemistry. (2023).

-

National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine... Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

- Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123.

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

- "H NMR Studies of Some Pyrazole Ligands Coordin

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.

- Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]

- Royal Society of Chemistry. (2000).

-

Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.

-

ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Timothy Siniscalchi. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride solubility profile

An In-Depth Technical Guide Solubility Profile of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Framework for Comprehensive Characterization

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. As a hydrochloride salt of a putative weak base, this compound presents a solubility profile that is anticipated to be highly pH-dependent. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but the causal scientific reasoning behind them. We will detail the necessary protocols for kinetic and thermodynamic solubility determination, pH-dependent profiling in accordance with regulatory guidelines, and the essential characterization of the solid-state form. The objective is to construct a robust, reliable, and decision-enabling dataset to guide pre-formulation and formulation development activities.

Introduction and Strategic Imperative

The journey of a drug candidate from discovery to a viable therapeutic is contingent upon a well-defined set of physicochemical properties, chief among them being aqueous solubility. Poor solubility is a leading cause of unpredictable in vitro results, poor absorption, and clinical failure.[1][2] this compound, by virtue of its structure—a heterocyclic amine forming a hydrochloride salt—is expected to exhibit increased aqueous solubility at lower pH values, a characteristic of weakly basic drugs.[3][4]

However, a precise understanding of its solubility across the physiological pH range (1.2 to 6.8) is paramount for predicting its in vivo dissolution behavior and classifying it under the Biopharmaceutics Classification System (BCS).[5][6] This guide establishes the definitive experimental workflow for generating a comprehensive solubility profile for this specific molecule, ensuring the data is not only accurate but also contextually relevant for regulatory submissions.

Compound Profile and Theoretical Foundation

Structural Analysis

The molecule consists of three key regions influencing its solubility:

-

1H-pyrazole Ring with a 4-amino Group: This is the primary basic center. The lone pair of electrons on the exocyclic nitrogen atom is readily protonated, which is why the compound is formulated as a hydrochloride salt. The pKa of this group is the single most important predictor of its pH-solubility profile.

-

Ethyl Propanoate Side Chain: This ester group introduces a degree of lipophilicity, which will influence solubility in organic media and may temper the overall aqueous solubility.

-

Hydrochloride Salt Form: This indicates that the supplied material is the ionized form of the base, which is generally chosen to enhance aqueous solubility and stability compared to the free base.[7]

The Critical Influence of Solid-State Properties

Before any solubility measurement is considered definitive, the solid form of the API must be characterized. Different crystalline arrangements (polymorphs) or the presence of solvates can have distinct lattice energies, leading to significant variations in measured solubility.[8][9] A metastable polymorph, for instance, may exhibit kinetically higher solubility than the thermodynamically stable form, which can be misleading if not properly identified.[8][10] Therefore, an initial screen for polymorphism is a non-negotiable first step for ensuring data integrity. The Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) mandate such screening to ensure product consistency and stability.

Experimental Design: A Tiered Approach to Solubility Characterization

A tiered experimental approach is the most resource-efficient strategy. It begins with rapid, high-throughput screening to gather broad information, followed by more rigorous, low-throughput "gold standard" methods for definitive characterization in critical media.[2][11]

Caption: Tiered workflow for solubility characterization.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility in Common Solvents

Rationale: This high-throughput method provides a rapid assessment of apparent solubility across a range of solvents. It is invaluable for identifying suitable solvents for analytical method development and initial formulation concepts. The method relies on dissolving the compound first in DMSO, then diluting into the aqueous buffer, which can sometimes lead to supersaturated solutions; hence, it is termed "kinetic."[12][13]

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[14]

-

Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetone, Acetonitrile). This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature (25°C) for 2 hours, protected from light.[14]

-

Analysis: Measure the turbidity of each well using a nephelometer.[15] Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to quantify the dissolved compound against a standard curve.

-

Data Interpretation: The kinetic solubility is the highest concentration that does not produce significant precipitation or light scattering compared to a buffer-only control.

Caption: Kinetic solubility determination workflow.

Protocol 2: Thermodynamic pH-Solubility Profile

Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound and is required by regulatory agencies like the FDA and EMA for BCS classification.[16][17][18] By adding an excess of the solid API to the medium, equilibrium is established between the dissolved and undissolved states.[19] For a weakly basic hydrochloride salt, solubility is expected to be high at low pH (where the ionized form dominates) and decrease as the pH rises towards and past the compound's pKa, eventually plateauing at the intrinsic solubility of the free base.[7]

Methodology:

-

Media Preparation: Prepare a series of aqueous buffers covering the regulatory range of pH 1.2 to 6.8. At a minimum, this must include pH 1.2, 4.5, and 6.8.[17][18] It is also critical to test at the pH of lowest solubility if it falls within this range.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. "Excess" means enough solid is visible in suspension throughout the experiment.

-

Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker set to 37 ± 1°C for 24 to 48 hours.[5] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is reached when the concentration no longer increases.

-

Phase Separation: After equilibration, separate the solid phase from the solution. This is typically done by centrifuging the vials at high speed and then filtering the supernatant through a 0.22 µm filter to remove any remaining fine particles.

-

Analysis: Accurately dilute the clear filtrate and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.[19]

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer had sufficient capacity to resist pH shifts from the dissolution of the API.[7][19]

Caption: Thermodynamic (equilibrium) solubility workflow.

Data Presentation and Interpretation

Kinetic Solubility Data

The results from the kinetic solubility screen should be summarized in a clear, tabular format.

| Solvent/Medium | Apparent Kinetic Solubility (µg/mL) | Observations |

| Deionized Water | [Insert Data] | [e.g., Clear solution, Precipitate] |

| PBS, pH 7.4 | [Insert Data] | [e.g., Clear solution, Precipitate] |

| 0.1 N HCl (pH ~1.2) | [Insert Data] | [e.g., Clear solution, Precipitate] |

| Ethanol | [Insert Data] | [e.g., Clear solution, Precipitate] |

| Acetonitrile | [Insert Data] | [e.g., Clear solution, Precipitate] |

Thermodynamic pH-Solubility Profile

The definitive equilibrium solubility data must be presented both in a table and graphically.

| Buffer pH (Initial) | Final pH | Equilibrium Solubility (mg/mL) | Standard Deviation |

| 1.2 | [Insert Data] | [Insert Data] | [Insert Data] |

| 2.5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 4.5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 6.8 | [Insert Data] | [Insert Data] | [Insert Data] |

This data is then plotted to visualize the pH-solubility profile. The lowest measured solubility value between pH 1.2 and 6.8 is used for the BCS classification.

Biopharmaceutics Classification System (BCS) Assessment

The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. For solubility, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[5][18]

The Dose/Solubility Volume (DSV) is calculated as: DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

If the DSV is ≤ 250 mL, the compound is classified as highly soluble. This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.

Conclusion and Formulation Implications

A thorough characterization of the solubility profile of this compound is a foundational activity in its development. The protocols outlined in this guide provide a robust pathway to generate the necessary data with high scientific and regulatory integrity. The resulting pH-solubility profile will be the primary tool for guiding formulation strategy. For example, if the solubility drops significantly at intestinal pH, formulation scientists may need to consider solubility-enhancement strategies such as the use of pH modifiers, amorphous solid dispersions, or lipid-based formulations to ensure adequate absorption and bioavailability.

References

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272362/]

- Solubility of Things. (n.d.). Pyrazole. [URL: https://solubilityofthings.

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272362/]

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [URL: https://typeset.io/papers/polymorph-impact-on-the-bioavailability-and-stability-of-1x3g0f5g]

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. [URL: https://www.benchchem.

- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [URL: https://www.hilarispublisher.com/open-access/impact-of-polymorphism-and-particle-size-on-the-bioavailability-of-active-pharmaceutical-ingredients-120597.html]

- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [URL: https://www.pharmacores.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201202/dt201202_a01]

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [URL: https://www.cd-formulation.com/services/method-development-validation-for-solubility-dissolution-curves.html]

- BenchChem. (2025). Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. [URL: https://www.benchchem.com/app-notes/solubility-and-stability-testing-of-anticancer-agent-120]

- ChemicalBook. (n.d.). Pyrazole. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8671569.htm]

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [URL: https://pubmed.ncbi.nlm.nih.gov/28562947/]

- ResearchGate. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. [URL: https://www.researchgate.net/publication/380295874_Rigorous_modeling_the_pH-dependent_solubility_of_weak_acids_weak_bases_and_their_salts]

- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. [URL: https://www.benchchem.

- World Health Organization (WHO). (n.d.). Annex 4. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas20-859-rev-1-bcs-equilibrium-solubility-studies.pdf]

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [URL: https://www.researchgate.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [URL: https://axispharm.com/application/kinetic-solubility-assays-protocol/]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [URL: https://www.rheolution.com/application-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o]

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [URL: https://www.inventivapharma.

- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7948956/]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/physicochemical-properties/solubility-testing/]

- ResearchGate. (2025). Solubility studies of the synthesized compounds in different solvents. [URL: https://www.researchgate.net/figure/Solubility-studies-of-the-synthesized-compounds-in-different-solvents_tbl1_382944747]

- PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [URL: https://pubmed.ncbi.nlm.nih.gov/24417511/]

- FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [URL: https://www.fda.gov/media/148472/download]

- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- ADMET and DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [URL: https://www.admet-dmpk.com/articles/ADMET-5-4-451.pdf]

- Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [URL: https://www.dissolutiontech.com/issues/202308/dt202308_a01]

- ResearchGate. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [URL: https://www.researchgate.

- 幺米Lab. (n.d.). This compound, 95.0%. [URL: https://www.ymlab.com/en/product/142980.html]

- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142179]

- BLDpharm. (n.d.). 4-Amino-1-ethyl-N-(3-(3-methyl-1H-pyrazol-1-yl)propyl)-1H-pyrazole-5-carboxamide hydrochloride. [URL: https://www.bldpharm.com/products/1431963-86-8.html]

- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640821]

- NIH. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7884841/]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rheolution.com [rheolution.com]

- 16. researchgate.net [researchgate.net]

- 17. fda.gov [fda.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document, intended for researchers, scientists, and drug development professionals, synthesizes theoretical principles with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle. We will delve into the molecular structure and its implications for stability, explore potential degradation pathways, and provide detailed protocols for stability testing and optimal storage.

Introduction: The Critical Role of Stability in Drug Development

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, chemical stability is paramount. A thorough understanding of a compound's stability profile is not merely a regulatory requirement; it is the bedrock upon which reliable and reproducible research is built. For a molecule such as this compound, which serves as a crucial building block, maintaining its structural integrity is essential for the successful synthesis of the final active pharmaceutical ingredient (API). This guide will provide the necessary framework for handling and storing this compound to preserve its quality and purity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability.

| Property | Value/Information | Source/Justification |

| Molecular Formula | C8H14ClN3O2 | Calculated |

| Molecular Weight | 219.67 g/mol | Calculated |

| Appearance | Likely a solid crystalline powder | Based on similar pyrazole derivatives |

| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form generally enhances aqueous solubility. |

| pKa | The pyrazole ring is weakly basic. | The amino group will be protonated in the hydrochloride salt. |

The structure of this compound contains several functional groups that are susceptible to degradation: the ethyl ester, the primary amino group, and the pyrazole ring itself. The hydrochloride salt form, while improving solubility and handling of the free base, also introduces considerations regarding hygroscopicity and potential acid-catalyzed degradation.

Potential Degradation Pathways

Forced degradation studies are essential for identifying the potential degradation products and pathways of a molecule under stress conditions such as heat, light, humidity, acid, and base.[1][2][3][4][5] For this compound, the following degradation pathways are of primary concern:

Hydrolytic Degradation

The ethyl ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[6][7][8][9][10]

-

Acid-Catalyzed Hydrolysis: Given that the compound is a hydrochloride salt, the presence of moisture can create an acidic microenvironment, potentially leading to the hydrolysis of the ester to form the corresponding carboxylic acid, 2-(4-amino-1H-pyrazol-1-yl)propanoic acid, and ethanol. This reaction is reversible, but in the presence of excess water, the equilibrium will favor the hydrolysis products.[9][10]

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester will undergo irreversible hydrolysis to yield the carboxylate salt and ethanol.[6][8][10]

Oxidative Degradation

The primary amino group attached to the pyrazole ring is a potential site for oxidation. Aminopyrazole derivatives can undergo oxidative N-N coupling.[11] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of colored degradation products. The pyrazole ring itself is generally stable to oxidation, but the amino substituent significantly influences its reactivity.

Thermal Degradation

While pyrazole derivatives are known to possess good thermal stability, the presence of functional groups can lower the decomposition temperature.[12] The thermal stability of nitro-substituted pyrazoles is primarily dictated by the nitro group.[13] For the title compound, thermal stress could potentially lead to decarboxylation or other complex degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Aromatic and heteroaromatic compounds are often susceptible to photodegradation.[4][5][14][15] For this compound, photodegradation could involve the amino group or the pyrazole ring, leading to a variety of degradation products.

Diagram of Potential Degradation Pathways

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. eag.com [eag.com]

- 9. ijcpa.in [ijcpa.in]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]

- 15. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Architectural Blueprint for Precision Kinase Inhibition

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Kinase Challenge and the Rise of a Privileged Scaffold

Protein kinases, orchestrating the vast majority of cellular signal transduction, represent one of the most critical and intensely pursued classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms, yet the high degree of homology across the 500+ members of the human kinome presents a formidable challenge: achieving target selectivity. In this landscape, certain chemical scaffolds have emerged as "privileged," demonstrating a recurring ability to form high-affinity interactions with the kinase ATP-binding site.

Among these, the simple five-membered aromatic pyrazole ring is a cornerstone of contemporary kinase inhibitor design.[1] Its remarkable utility stems from a combination of synthetic accessibility, favorable drug-like properties, and an innate ability to function as a bioisosteric replacement for other hinge-binding motifs.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in newly developed drugs.[1] To date, at least eight FDA-approved small molecule PKIs feature a pyrazole core, including Ruxolitinib, Crizotinib, and Encorafenib, targeting a wide array of kinases like JAK, ALK, and BRAF.[2][3] This guide provides an in-depth technical examination of the pyrazole scaffold's role in kinase inhibition, elucidating its mechanism of action, exploring structure-activity relationships, and detailing the experimental workflows essential for developing next-generation therapeutics.

The Pyrazole Core: A Master Key to the Kinase Hinge Region

The efficacy of the pyrazole scaffold is fundamentally rooted in its electronic and structural properties, which are perfectly suited for interacting with the highly conserved hinge region of the kinase ATP-binding pocket. This region acts as an anchor point for the adenine moiety of ATP, and successful ATP-competitive inhibitors must effectively mimic this interaction.

Molecular Properties and Mechanism of Action

The pyrazole ring is a di-anionic heterocycle with two adjacent nitrogen atoms. This arrangement creates a distinct hydrogen bond donor-acceptor pattern. The N-unsubstituted pyrazole can simultaneously donate a hydrogen bond from its acidic proton (at N1) and accept a hydrogen bond at its basic N2 nitrogen.[2] This dual interaction capability allows it to form a bidentate hydrogen bond with the kinase hinge backbone, mimicking the adenine of ATP and providing a stable, high-affinity anchor for the inhibitor.

Even when substituted at the N1 position, which abolishes its hydrogen bond donating capacity, the pyrazole moiety remains a critical hinge-binder by providing a single, strong hydrogen bond via the N2 atom.[2] This interaction is a recurring theme in the crystal structures of numerous pyrazole-based inhibitors.

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Case Study 2: Crizotinib (Xalkori®) - An ALK/ROS1 Inhibitor

Crizotinib is a multi-targeted inhibitor used primarily for non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. [4]

-

Target: ALK, ROS1, c-MET

-

Mechanism: The aminopyrazole core of Crizotinib is crucial for its activity. The crystal structure of Crizotinib in complex with ALK (PDB ID: 2XP2) reveals that the pyrazole nitrogen and the exocyclic amine form two key hydrogen bonds with the hinge residue Met1199. [5]This bidentate interaction provides a strong anchor, while the substituted phenyl ring occupies a hydrophobic pocket, contributing to its high potency. [6]

Case Study 3: Encorafenib (Braftovi®) - A BRAF Inhibitor

Encorafenib is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutation prevalent in melanoma. [2]

-

Target: BRAF (V600E mutant)

-

Mechanism: Encorafenib is a type I1/2 inhibitor that stabilizes an inactive conformation of the BRAF kinase. Its pyrazole-based structure is integral to its binding within the ATP pocket. It demonstrates high potency with an IC50 value of 0.35 nM against BRAF V600E in cell-free assays. [2]The sulfonamide moiety attached to the pyrazole ring is a key feature that allows it to interact favorably within the binding site.

Experimental Workflows for Developing Pyrazole-Based Inhibitors

The development of a novel pyrazole-based kinase inhibitor follows a structured, multi-stage process. A self-validating system of biochemical and cellular assays is critical to ensure data integrity and make informed decisions.

Caption: General workflow for kinase inhibitor discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a cornerstone for determining the IC50 (half-maximal inhibitory concentration) of a compound. [2] Principle: The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed for detection. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic model) to calculate the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The NanoBRET™ assay measures compound binding at a target protein in real-time within intact cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the same site will compete with and displace the tracer, causing a loss of BRET signal.

Step-by-Step Methodology:

-

Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® Luciferase. Culture the cells for 18-24 hours to allow for protein expression.

-

Plating: Harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.

-

Compound Addition: Add the pyrazole inhibitor compound across a range of concentrations to the appropriate wells.

-

Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

-

Substrate Addition & Incubation: Add the NanoLuc® substrate (e.g., furimazine) to all wells to initiate the luminescent reaction. Incubate at room temperature for approximately 2 hours to allow the system to reach equilibrium.

-

Data Acquisition: Measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.

Challenges and Future Directions

Despite its successes, the development of pyrazole-based inhibitors is not without challenges. Acquired resistance through mutations in the target kinase is a common clinical problem. Furthermore, achieving absolute selectivity remains difficult, and off-target effects can lead to toxicity.

The future of pyrazole-based drug design will likely focus on several key areas:

-

Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive (Type I) inhibitors to develop covalent inhibitors that form a permanent bond with a non-catalytic cysteine near the active site, or allosteric inhibitors that bind to sites other than the ATP pocket, offering new mechanisms to overcome resistance and improve selectivity.

-

Targeted Protein Degraders (PROTACs): Using the pyrazole scaffold as a warhead to recruit a target kinase to an E3 ubiquitin ligase, leading to the kinase's degradation rather than just its inhibition. This offers a catalytic mode of action that can be more durable and overcome resistance.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to engage the kinase hinge region, combined with its synthetic versatility, has made it an indispensable tool in the design of targeted therapies. From the potent JAK inhibition of Ruxolitinib to the ALK-targeting precision of Crizotinib, pyrazole-based drugs have profoundly impacted patient care. By integrating robust biochemical and cellular validation workflows, and by embracing novel design strategies, researchers can continue to harness the power of this remarkable scaffold to develop the next generation of safe and effective kinase inhibitors.

References

-

Pop, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Davis, R.R., & Schonbrunn, E. (2020). JAK2 JH1 in complex with ruxolitinib. RCSB PDB. Available at: [Link]

-

Krajnović, M., & Kocić, J. (2023). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it. ResearchGate. Available at: [Link]

-

Cui, J.J., et al. (2010). Structure of the Human Anaplastic Lymphoma Kinase in Complex with Crizotinib (PF-02341066). RCSB PDB. Available at: [Link]

-